molecular formula C17H22OSi B14613460 Silane, methyl(2-methylpropoxy)diphenyl- CAS No. 58657-50-4

Silane, methyl(2-methylpropoxy)diphenyl-

Cat. No.: B14613460
CAS No.: 58657-50-4
M. Wt: 270.44 g/mol
InChI Key: NGTJJVYKKRUSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, methyl(2-methylpropoxy)diphenyl- is an organosilicon compound that features a silicon atom bonded to two phenyl groups, a methyl group, and a 2-methylpropoxy group. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, methyl(2-methylpropoxy)diphenyl- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The general reaction conditions include:

    Catalyst: Platinum or rhodium complexes

    Solvent: Toluene or other non-polar solvents

    Temperature: 50-100°C

    Pressure: Atmospheric or slightly elevated

Industrial Production Methods

In an industrial setting, the production of silane, methyl(2-methylpropoxy)diphenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Silane, methyl(2-methylpropoxy)diphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.

    Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.

    Substitution: The phenyl or methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Catalysts such as palladium or platinum in the presence of hydrogen gas.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Silanols, siloxanes

    Reduction: Reduced organic compounds

    Substitution: Substituted silanes with various functional groups

Scientific Research Applications

Silane, methyl(2-methylpropoxy)diphenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of advanced materials such as silicone polymers and resins.

Mechanism of Action

The mechanism of action of silane, methyl(2-methylpropoxy)diphenyl- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable complexes. These interactions are crucial in catalysis and the stabilization of reactive intermediates in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Diphenylsilane: Similar structure but lacks the methyl and 2-methylpropoxy groups.

    Methyldiphenylsilane: Contains a methyl group but lacks the 2-methylpropoxy group.

    Triphenylsilane: Contains three phenyl groups instead of two.

Uniqueness

Silane, methyl(2-methylpropoxy)diphenyl- is unique due to the presence of both a methyl and a 2-methylpropoxy group. This combination imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and applications in various fields.

Properties

CAS No.

58657-50-4

Molecular Formula

C17H22OSi

Molecular Weight

270.44 g/mol

IUPAC Name

methyl-(2-methylpropoxy)-diphenylsilane

InChI

InChI=1S/C17H22OSi/c1-15(2)14-18-19(3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3

InChI Key

NGTJJVYKKRUSEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CO[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.